molecular formula C18H18Cl2N2O B4631719 1-(3,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

1-(3,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4631719
M. Wt: 349.3 g/mol
InChI Key: TYEZZUGDWWDBJV-UHFFFAOYSA-N
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Description

1-(3,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds featuring a nitrogen-containing six-membered ring. These compounds are of interest in medicinal chemistry due to their pharmacological properties and serve as building blocks in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of chlorobenzoyl groups with methylphenyl piperazines under specific conditions. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, was synthesized from 4-chlorobenzophenone via reduction, bromination, and reaction with anhydrous piperazine, achieving a final product with high purity and yield, suggesting similar synthetic routes may be applicable for the target compound (Dong Chuan-min, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray diffraction studies, which provide detailed insights into the crystalline structure and molecular conformation. For example, the synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione revealed the coplanar arrangement of rings and the non-planar nature of the molecule, stabilized by van der Waals and dipole-dipole forces, indicating the importance of molecular structure analysis in understanding the compound's physical properties (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

The chemical properties of piperazine derivatives are influenced by their functional groups and molecular structure. For example, studies on the synthesis of various piperazine derivatives have explored their reactions with different reagents to produce compounds with potential biological activities, highlighting the versatility of piperazines in chemical synthesis and their reactivity depending on the substitution pattern on the ring (J. Narendra Sharath Chandra et al., 2006).

Scientific Research Applications

Piperazine Derivatives as Therapeutic Agents

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs due to its presence in a plethora of well-known drugs across various therapeutic uses. These applications include but are not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting that piperazines can be a flexible building block for drug discovery. This flexibility is evident in the development of CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents for pain relief and imaging applications. The significant increase in research exploring the different activities of the piperazine ring indicates its broad potential and successful emergence as a pharmacophore. The modifications of substituents present on the piperazine ring are found to have a significant impact on the pharmacokinetic and pharmacodynamic factors of the resulting molecules, underscoring the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity of Piperazine Derivatives

Piperazine and its analogues have been reported to exhibit significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to assist in the development of safer, selective, and cost-effective anti-mycobacterial agents. Such efforts are critical in addressing the gaps and exploiting reported strategies for combating TB (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine Derivatives in Drug Metabolism

The metabolism and disposition of arylpiperazine derivatives, particularly those used in the treatment of depression, psychosis, or anxiety, involve extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, among other neurotransmitter receptor affinities. The extensive tissue distribution, including the brain, and subsequent biotransformation by CYP2D6-dependent oxidation highlight the complex pharmacokinetic profile of these compounds and the need for further exploration of their pharmacological actions and potential role in the therapeutic effects of arylpiperazine derivatives (Caccia, 2007).

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-6-8-22(9-7-21)18(23)14-10-15(19)12-16(20)11-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEZZUGDWWDBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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